1-Propylcyclopropane-1-sulfonamide
Overview
Description
1-Propylcyclopropane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a cyclopropane ring with a propyl substituent. This compound belongs to the class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
Sulfonamides, including 1-Propylcyclopropane-1-sulfonamide, primarily target the enzyme dihydropteroate synthase (DHPS) in bacteria . DHPS plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
Sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA), a substrate used by DHPS in the synthesis of folic acid . By mimicking PABA, sulfonamides bind to DHPS, inhibiting its activity and thereby blocking the production of folic acid . This results in the inhibition of bacterial growth and reproduction .
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By inhibiting DHPS, sulfonamides prevent the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This disruption affects downstream processes dependent on folic acid, such as the synthesis of nucleic acids and certain amino acids, leading to inhibited bacterial growth .
Pharmacokinetics
Sulfonamides in general are known for their high water solubility and weak absorption capacity in the digestive system . These properties can impact the bioavailability of the drug, potentially requiring higher doses for effective treatment .
Result of Action
The primary result of the action of this compound, like other sulfonamides, is the inhibition of bacterial growth and reproduction . By blocking the synthesis of folic acid, the drug prevents bacteria from producing essential components for their growth, effectively halting their proliferation .
Action Environment
The action of this compound, as with other sulfonamides, can be influenced by various environmental factors . For instance, the presence of other organo-sulphur compounds in the environment could potentially interfere with the drug’s activity . Additionally, the pH of the environment can impact the ionization state of the drug, potentially affecting its absorption and distribution . Furthermore, the presence of resistant bacteria in the environment can limit the drug’s efficacy .
Biochemical Analysis
Biochemical Properties
1-Propylcyclopropane-1-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities . It interacts with various enzymes, proteins, and other biomolecules. Sulfonamides are known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, playing a crucial role in biochemical reactions . The nature of these interactions is often characterized by hydrogen bonding, electrostatic attraction, and hydrophobic interactions .
Cellular Effects
The effects of this compound on cells are diverse. They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Sulfonamides are known to mimic the structure of p-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid, an essential factor for bacterial growth .
Temporal Effects in Laboratory Settings
These changes may include the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Sulfonamides as a class have been used extensively in veterinary medicine, and their effects at different dosages have been studied . These studies have observed threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Sulfonamides are known to interfere with the synthesis of folic acid in bacteria by inhibiting the enzyme dihydropteroate synthase . This could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
Sulfonamides are known to be transported and distributed in various ways, including through diffusion and active transport . They may interact with transporters or binding proteins, which could affect their localization or accumulation .
Subcellular Localization
The subcellular localization of a protein or compound can provide valuable insights into its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propylcyclopropane-1-sulfonamide can be synthesized through the reaction of cyclopropane-1-sulfonyl chloride with propylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions: 1-Propylcyclopropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
1-Propylcyclopropane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Cyclopropane-1-sulfonamide: Lacks the propyl substituent, making it less hydrophobic.
1-Butylcyclopropane-1-sulfonamide: Has a longer alkyl chain, which can affect its solubility and reactivity.
1-Propylcyclopropane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group, leading to different chemical properties.
Uniqueness: 1-Propylcyclopropane-1-sulfonamide is unique due to its specific combination of a cyclopropane ring, a propyl substituent, and a sulfonamide group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-propylcyclopropane-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-2-3-6(4-5-6)10(7,8)9/h2-5H2,1H3,(H2,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVZQFKEWTYPPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CC1)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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